![molecular formula C22H38N2O6 B12317847 tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate and tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate are stereoisomers of a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters can be achieved through various methods. One efficient approach involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters often employs similar flow microreactor systems due to their scalability and efficiency. These systems enable continuous production, which is advantageous for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
tert-butyl esters undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
tert-butyl esters have a wide range of applications in scientific research:
Chemistry: Used as protecting groups in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug formulation to enhance the stability and bioavailability of active compounds.
Industry: Applied in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl esters involves their ability to act as protecting groups in chemical reactions. By temporarily masking reactive sites, these compounds allow for selective reactions to occur at other positions within a molecule. This selective reactivity is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl acetate
- tert-butyl chloride
- tert-butyl alcohol
Comparison
tert-butyl esters are unique due to their ability to act as protecting groups in organic synthesis. Unlike tert-butyl acetate and tert-butyl chloride, which are primarily used as solvents or intermediates, tert-butyl esters are specifically designed to protect functional groups during chemical reactions. tert-butyl alcohol, on the other hand, is commonly used as a solvent and a precursor in various chemical syntheses but does not offer the same protective capabilities as tert-butyl esters.
Properties
Molecular Formula |
C22H38N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/2C11H19NO3/c2*1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h2*8,13H,4-7H2,1-3H3/t2*8-,11+/m10/s1 |
InChI Key |
NPFVZAJPDLUZDS-BVRIPTSRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CO.CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO.CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



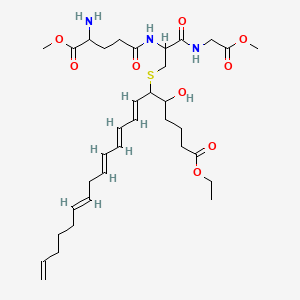
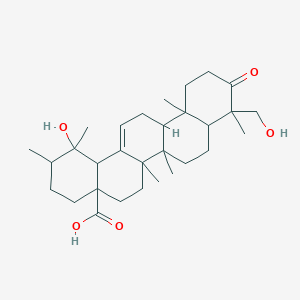
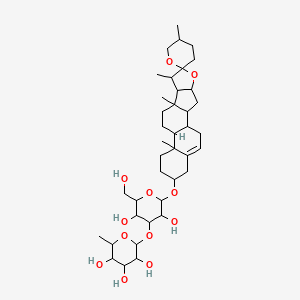
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)
![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)
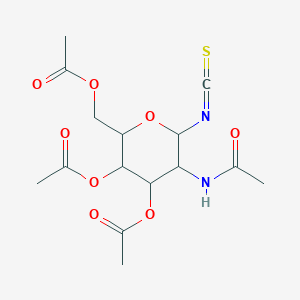

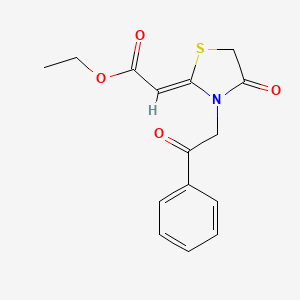
![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
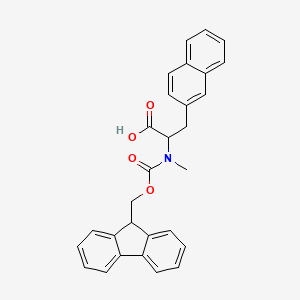
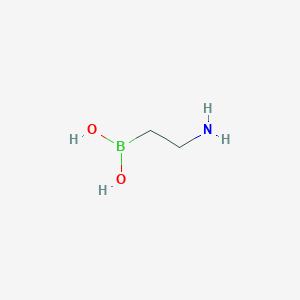
![4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12317855.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
